4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC15267353
Molecular Formula: C14H13N5OS3
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5OS3 |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 4-methyl-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H13N5OS3/c1-8-5-3-4-6-10(8)7-21-14-18-17-13(22-14)15-12(20)11-9(2)16-19-23-11/h3-6H,7H2,1-2H3,(H,15,17,20) |
| Standard InChI Key | BTRBQEBEAIFEFF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name, 4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide, reflects its intricate architecture. Key features include:
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1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4.
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1,2,3-Thiadiazole moiety: A second five-membered ring with sulfur at position 1 and nitrogen at positions 2 and 3.
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2-Methylbenzylsulfanyl substituent: A sulfur-linked 2-methylbenzyl group attached to the 1,3,4-thiadiazole ring.
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Carboxamide bridge: Connects the 1,2,3-thiadiazole unit to the 1,3,4-thiadiazole system.
The molecular formula is C₁₄H₁₃N₅OS₃, with a molecular weight of 363.5 g/mol .
Physicochemical Properties
Molecular Weight and Formula
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅OS₃ |
| Molecular Weight | 363.5 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 68.4 Ų |
These parameters suggest moderate bioavailability, with the polar surface area indicating potential membrane permeability challenges .
Partition Coefficients and Solubility
| Parameter | Value |
|---|---|
| logP (Octanol-Water) | 3.51 |
| logD (pH 7.4) | 3.21 |
| Aqueous Solubility (logSw) | -3.68 (≈ 2.1 μM) |
Computational Analysis
Molecular Docking Studies
Docking simulations using COX-1 (PDB: 3N8X) suggest:
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Binding energy: Estimated ΔG = -9.2 kcal/mol, comparable to reference inhibitors like celecoxib (-10.1 kcal/mol) .
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Key interactions:
Density Functional Theory (DFT) Insights
| DFT Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.34 |
| LUMO Energy | -2.17 |
| HOMO-LUMO Gap | 4.17 |
The narrow HOMO-LUMO gap (4.17 eV) indicates high chemical reactivity, potentially enhancing interactions with biological targets .
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